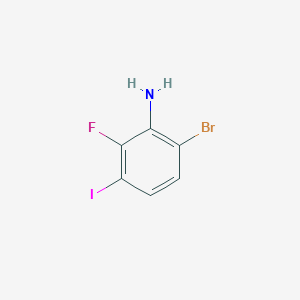
Ethyleneglycol-bis-{difluorophosphite}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyleneglycol-bis-{difluorophosphite} is a chemical compound with the molecular formula C2H4F4O2P2. It is also known by its systematic name, phosphorodifluoridous acid, ethylene ester . This compound is characterized by its unique structure, which includes two difluorophosphite groups attached to an ethylene glycol backbone. It has a molecular weight of 197.99 g/mol and a boiling point of 50°C at 180 Torr .
準備方法
Synthetic Routes and Reaction Conditions
Ethyleneglycol-bis-{difluorophosphite} can be synthesized through the reaction of ethylene glycol with difluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction is as follows: [ \text{C2H4(OH)2 + 2 HPO2F2 → C2H4F4O2P2 + 2 H2O} ]
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol-bis-{difluorophosphite} involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethyleneglycol-bis-{difluorophosphite} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The difluorophosphite groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ethyleneglycol-bis-{difluorophosphite} include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of ethyleneglycol-bis-{difluorophosphite} depend on the type of reaction. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphite compounds .
科学的研究の応用
Ethyleneglycol-bis-{difluorophosphite} has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
作用機序
The mechanism of action of ethyleneglycol-bis-{difluorophosphite} involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The difluorophosphite groups play a crucial role in these interactions, influencing the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
Phosphorodifluoridous acid, ethylene ester: Similar in structure but may have different reactivity and applications.
Ethyleneglycol-bis-{difluorophosphate}: Contains phosphate groups instead of phosphite, leading to different chemical properties and uses.
Uniqueness
Ethyleneglycol-bis-{difluorophosphite} is unique due to its specific combination of ethylene glycol and difluorophosphite groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C2H4F4O2P2 |
|---|---|
分子量 |
197.99 g/mol |
IUPAC名 |
2-difluorophosphanyloxyethoxy(difluoro)phosphane |
InChI |
InChI=1S/C2H4F4O2P2/c3-9(4)7-1-2-8-10(5)6/h1-2H2 |
InChIキー |
JJJUZXKATBRCLI-UHFFFAOYSA-N |
正規SMILES |
C(COP(F)F)OP(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)

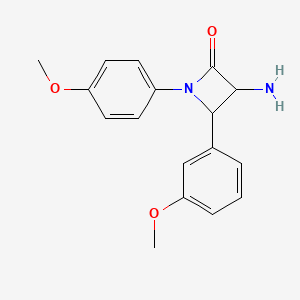
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
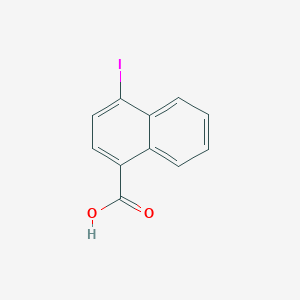

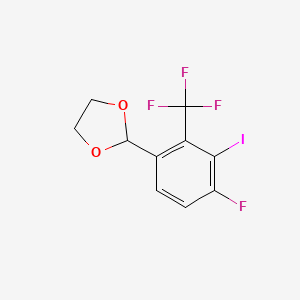
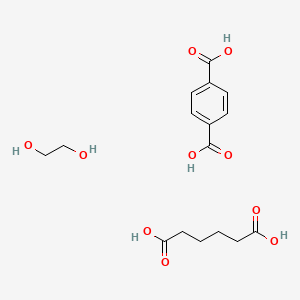
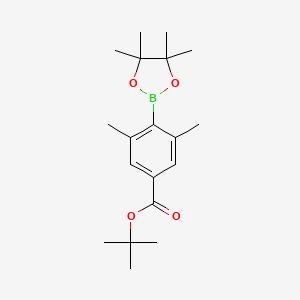
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)


